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Compound of Interest

Compound Name: 5-chloro-6-methyl-1H-indole

Cat. No.: B063823 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic properties of the

heterocyclic compound 5-chloro-6-methyl-1H-indole. Designed for researchers, scientists,

and professionals in drug development, this document offers an in-depth exploration of the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this specific molecule. While direct experimental spectra for 5-chloro-6-methyl-1H-
indole are not readily available in public databases, this guide leverages established principles

of spectroscopy and extensive data from closely related indole analogs to provide a robust and

scientifically grounded interpretation.

Introduction: The Significance of Substituted
Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous

natural products and synthetic drugs with a wide array of biological activities. The specific

substitution pattern on the indole ring profoundly influences its physicochemical properties and

pharmacological effects. The presence of a halogen, such as chlorine at the 5-position, and an

alkyl group, like a methyl group at the 6-position, as in 5-chloro-6-methyl-1H-indole, is

anticipated to modulate its electronic distribution, lipophilicity, and metabolic stability. Accurate

spectroscopic characterization is paramount for the unambiguous identification, purity

assessment, and structural elucidation of such novel compounds in a research and

development setting.
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This guide will systematically deconstruct the predicted spectroscopic signature of 5-chloro-6-
methyl-1H-indole, providing a detailed rationale for the expected chemical shifts, coupling

constants, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic

data. The structure of 5-chloro-6-methyl-1H-indole with the standard IUPAC numbering is

presented below. This numbering system will be used consistently throughout this guide for the

assignment of spectroscopic signals.

Caption: Molecular structure and IUPAC numbering of 5-chloro-6-methyl-1H-indole.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining

the number of different types of protons and their connectivity in a molecule. The predicted ¹H

NMR spectrum of 5-chloro-6-methyl-1H-indole in a deuterated solvent like CDCl₃ would

exhibit distinct signals for the N-H proton, the protons on the pyrrole ring, the aromatic protons,

and the methyl group protons.

The interpretation below is based on the analysis of substituent effects observed in related

molecules such as 5-chloro-1H-indole and 6-methyl-1H-indole.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 5-chloro-6-methyl-1H-indole
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Rationale

N1-H 8.1 - 8.3 Broad Singlet -

The N-H proton

of indoles

typically appears

as a broad signal

in the downfield

region due to

quadrupole

broadening from

the nitrogen

atom and

hydrogen

bonding.

H2 7.2 - 7.3
Doublet of

Doublets

J(H2,H3) ≈ 3.0,

J(H2,H1) ≈ 2.5

This proton is on

the electron-rich

pyrrole ring and

couples to both

H3 and the N-H

proton.

H3 6.4 - 6.5
Doublet of

Doublets

J(H3,H2) ≈ 3.0,

J(H3,H1) ≈ 2.0

Shielded relative

to the other

aromatic protons

due to its

position on the

pyrrole ring. It

couples to H2

and the N-H

proton.

H4 7.5 - 7.6 Singlet - The chlorine at

C5 will deshield

H4. Due to the

substitution at C5

and C6, this
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proton is

expected to

appear as a

singlet.

H7 7.1 - 7.2 Singlet -

The methyl

group at C6 will

have a slight

shielding effect

on H7. Due to

substitution at C6

and C5, this

proton is also

expected to be a

singlet.

C6-CH₃ 2.4 - 2.5 Singlet -

The methyl

protons will

appear as a

sharp singlet in

the typical alkyl

region.

Causality Behind Experimental Choices:
Choice of Solvent: CDCl₃ is a common choice for non-polar to moderately polar organic

compounds, offering good solubility and a clean spectral window. For compounds with

potential for hydrogen bonding, DMSO-d₆ could also be used, which would result in a

sharper N-H signal at a more downfield chemical shift.

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard

for ¹H NMR, with its signal defined as 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon
Skeleton
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 5-chloro-6-methyl-
1H-indole will show distinct signals for each of the nine carbon atoms in the indole ring system

and the one carbon of the methyl group. The chemical shifts are influenced by the

electronegativity of adjacent atoms and the overall electronic structure.

The following predictions are derived from the known ¹³C NMR data of 5-chloro-1H-indole and

6-methyl-1H-indole.[2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-chloro-6-methyl-1H-indole
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C2 125 - 127
A typical chemical shift for the

C2 carbon in the indole ring.

C3 102 - 104

The C3 carbon is generally

more shielded than C2 in the

indole system.

C3a 128 - 130
A quaternary carbon at the

junction of the two rings.

C4 121 - 123
Influenced by the adjacent

chlorine-bearing carbon.

C5 126 - 128

Directly attached to the

electronegative chlorine atom,

leading to a downfield shift.

C6 131 - 133

Attached to the methyl group,

which causes a slight

deshielding effect.

C7 110 - 112
Shielded by the adjacent

nitrogen atom.

C7a 134 - 136

A quaternary carbon at the

bridgehead, deshielded due to

its position and attachment to

nitrogen.

C6-CH₃ 21 - 23

A typical chemical shift for a

methyl group attached to an

aromatic ring.

Experimental Workflow for NMR Data Acquisition:
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NMR Sample Preparation and Data Acquisition

Dissolve ~10-20 mg of 5-chloro-6-methyl-1H-indole in ~0.7 mL of deuterated solvent (e.g., CDCl3) Add a small amount of internal standard (e.g., TMS) Transfer the solution to a 5 mm NMR tube Place the NMR tube in the spectrometer Lock and shim the spectrometer

Acquire 1H NMR spectrum

Acquire 13C NMR spectrum

Process the data (Fourier transform, phasing, baseline correction) Analyze the spectra

Click to download full resolution via product page

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation at various frequencies corresponding to the

vibrations of chemical bonds. The IR spectrum of 5-chloro-6-methyl-1H-indole will show

characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic

system, and the C-Cl bond.

Table 3: Predicted IR Absorption Frequencies for 5-chloro-6-methyl-1H-indole
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Vibration Type Intensity

N-H 3400 - 3300 Stretching Medium, Sharp

Aromatic C-H 3100 - 3000 Stretching Medium

Aliphatic C-H (CH₃) 2960 - 2850 Stretching Medium

Aromatic C=C 1620 - 1450 Stretching Medium to Strong

C-N 1350 - 1250 Stretching Medium

C-Cl 800 - 600 Stretching Strong

Self-Validating Protocol for IR Spectroscopy:
A robust IR analysis involves ensuring the instrument is properly calibrated using a polystyrene

film standard. The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution

in a suitable solvent (e.g., CCl₄). The absence of a broad O-H band around 3300 cm⁻¹ would

confirm the absence of water contamination.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. It provides information about the molecular weight

and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

For 5-chloro-6-methyl-1H-indole (C₉H₈ClN), the expected molecular weight is approximately

165.62 g/mol . Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl

and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak (M⁺) will appear as a

characteristic isotopic cluster.

M⁺ peak: m/z ≈ 165 (corresponding to the ³⁵Cl isotope)

M+2 peak: m/z ≈ 167 (corresponding to the ³⁷Cl isotope) with an intensity of about one-third

of the M⁺ peak.
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Plausible Fragmentation Pathway:

[C9H8ClN]+.
m/z = 165/167

[M - H]+.
m/z = 164/166

- H•

[M - CH3]+.
m/z = 150/152

- •CH3

[M - Cl]+.
m/z = 130

- •Cl

[C8H6N]+.
m/z = 116

- HCN

Click to download full resolution via product page

Caption: A plausible fragmentation pathway for 5-chloro-6-methyl-1H-indole in mass

spectrometry.

The fragmentation is likely to involve the loss of a hydrogen radical, a methyl radical, or a

chlorine radical from the molecular ion. Further fragmentation could involve the loss of HCN

from the indole ring, a characteristic fragmentation pattern for this class of compounds.

Conclusion: A Holistic Spectroscopic Portrait
By synthesizing the predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a

comprehensive spectroscopic profile of 5-chloro-6-methyl-1H-indole emerges. This guide

provides a robust framework for the identification and characterization of this and structurally

related molecules. The presented interpretations, grounded in the established spectroscopic

behavior of analogous indole derivatives, offer a high degree of confidence in the predicted

data. For definitive structural confirmation, the synthesis of 5-chloro-6-methyl-1H-indole and

the acquisition of experimental spectroscopic data are recommended. This would not only

validate the predictions made in this guide but also contribute valuable data to the scientific

community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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